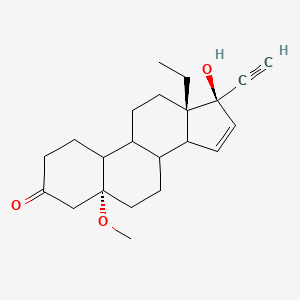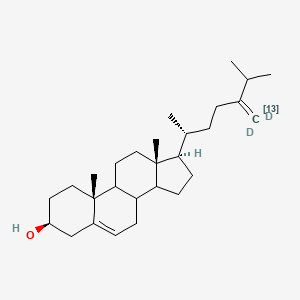
Midodrine-d6 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAS Number: 3092-17-9 (unlabeled)
Applications De Recherche Scientifique
Transport Characteristics and Bioavailability
Midodrine, an oral drug for orthostatic hypotension, is almost entirely absorbed after oral administration and converted into its active form, DMAE. The intestinal H+-coupled peptide transporter 1 (PEPT1) plays a crucial role in transporting various peptide-like drugs. Studies have shown that midodrine can be a substrate for PEPT1, contributing to the high bioavailability of the drug. This indicates that PEPT1 transports midodrine and that amino acid modifications in DMAE can improve drug delivery (Tsuda et al., 2006).
Pharmacokinetic and Pharmacodynamic Effects
Research on midodrine's pharmacokinetic and pharmacodynamic effects reveals that it can influence blood pressure, the autonomic nervous system, and plasma natriuretic peptides. A study involving healthy volunteers showed that midodrine has sympatholytic influences independent of blood pressure, related to augmented venous return (Lamarre-Cliche et al., 2008).
Clinical Management of Hypotension
Midodrine is effectively used in clinical management for patients with orthostatic hypotension or hypotension secondary to other conditions or drug therapies. It has been shown to increase standing blood pressure and improve symptoms of orthostatism without cardiac stimulation. Midodrine is considered at least as effective as other sympathomimetic agents in managing orthostatic or secondary hypotension, representing a step towards optimal therapy (McTavish & Goa, 2012).
Therapeutic Role in Non-Azotemic Cirrhotic Patients with Ascites
Midodrine has shown effectiveness in reducing body weight and abdominal girth in non-azotemic cirrhotic patients with tense ascites, suggesting its potential role in managing such conditions (Ali et al., 2014).
Pharmacokinetic Study in Ascitic Patients
An LC-MS/MS assay was developed for the pharmacokinetics study of Midodrine and its active metabolite Desglymidodrine in ascitic patients. The study revealed significant differences in pharmacokinetic parameters between ascitic patients and healthy volunteers, highlighting the need for personalized therapy and dose adjustment in such conditions (Ali et al., 2015).
Use in ICU and Hospital Discharge
Midodrine's use as a vasopressor sparing agent in ICU settings has increased, with studies suggesting its efficacy in increasing mean arterial pressure and facilitating the weaning of vasopressors. A retrospective study at Mayo Clinic found a high prevalence of midodrine continuation in transitions of care, indicating its potential role in ICU and post-discharge management (Rizvi et al., 2019).
Propriétés
Nom du produit |
Midodrine-d6 HCl |
|---|---|
Formule moléculaire |
C12H12D6N2O4.HCl |
Poids moléculaire |
296.78 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






